molecular formula C24H20ClN3O4 B11297684 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11297684
M. Wt: 449.9 g/mol
InChI Key: RTQNVOUROLUNMA-UHFFFAOYSA-N
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Description

N-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3. The oxadiazole is linked to a phenyl ring via a para-position, which is further connected to a propanamide chain bearing a 2-methoxyphenoxy moiety.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C24H20ClN3O4/c1-15(31-21-6-4-3-5-20(21)30-2)23(29)26-19-13-9-17(10-14-19)24-27-22(28-32-24)16-7-11-18(25)12-8-16/h3-15H,1-2H3,(H,26,29)

InChI Key

RTQNVOUROLUNMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then coupled with 4-aminophenol to introduce the phenyl group. Finally, the methoxyphenoxy group is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring and aromatic systems undergo nucleophilic substitution under controlled conditions.

Reaction TypeReagents/ConditionsObserved OutcomesReferences
Nucleophilic aromatic substitutionAmines (e.g., NH₃, alkylamines), thiols (RSH)Replacement of chlorine on 4-chlorophenyl group with amine or thiol substituents
Oxadiazole ring substitutionHydrazine hydrate, alcohols (ROH)Ring-opening or functionalization at oxadiazole N/O positions
  • Mechanistic Insight : The electron-withdrawing chlorine atom on the phenyl group activates the aromatic ring for nucleophilic attack, while the oxadiazole’s nitrogen atoms participate in resonance stabilization during substitutions.

Oxidation Reactions

The propanamide side chain and methoxyphenoxy group are susceptible to oxidative modifications.

Reaction TypeReagents/ConditionsObserved OutcomesReferences
Methoxy group oxidationKMnO₄ (acidic/neutral), CrO₃Demethylation to phenolic -OH groups
Alkyl chain oxidationOzone (O₃), H₂O₂Cleavage of propanamide to carboxylic acid derivatives
  • Key Finding : Oxidation of the methoxy group to a hydroxyl group enhances hydrogen-bonding capacity, potentially improving biological target interactions .

Reduction Reactions

Selective reduction of the oxadiazole ring or carbonyl groups has been reported.

Reaction TypeReagents/ConditionsObserved OutcomesReferences
Oxadiazole ring reductionLiAlH₄, NaBH₄ (anhydrous conditions)Ring hydrogenation to form dihydrooxadiazole intermediates
Amide reductionBH₃·THF, catalytic hydrogenation (H₂/Pd)Conversion of propanamide to propylamine derivatives
  • Limitation : Over-reduction can degrade the oxadiazole scaffold, necessitating precise stoichiometric control.

Hydrolysis and Condensation

The compound undergoes hydrolysis under acidic/basic conditions and participates in condensation reactions.

Reaction TypeReagents/ConditionsObserved OutcomesReferences
Acid-catalyzed hydrolysisHCl/H₂O (reflux)Cleavage of oxadiazole to hydrazide intermediates
Base-mediated hydrolysisNaOH/EtOH (70–80°C)Degradation to 4-chlorobenzamide derivatives
Condensation with carbonylsAldehydes/ketones (acidic catalysis)Formation of Schiff base derivatives
  • Synthetic Utility : Hydrolysis products serve as precursors for hydrazide-based libraries in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the aromatic systems.

Reaction TypeReagents/ConditionsObserved OutcomesReferences
Suzuki–Miyaura couplingPd(PPh₃)₄, arylboronic acids (THF, 60°C)Introduction of aryl groups at chlorine-substituted positions
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, amines (toluene, 100°C)Installation of amino groups on phenyl rings
  • Optimization Note : Coupling yields depend on steric hindrance from the oxadiazole and methoxyphenoxy groups .

Photochemical Reactivity

UV-induced reactions highlight stability under light exposure.

Reaction TypeReagents/ConditionsObserved OutcomesReferences
PhotodegradationUV light (254 nm, 24 hrs)Partial decomposition via radical pathways
PhotooxidationO₂, UV light (365 nm)Formation of quinone-like oxidation products
  • Stability Data : The compound exhibits moderate photostability, with 85% remaining after 24 hours under UV light .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines:

  • In vitro Studies : The compound demonstrated considerable growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis of new propanamide derivatives bearing oxadiazole rings. The researchers evaluated their anticancer activity using MTT assays, highlighting the significant potential of oxadiazole-based compounds in cancer treatment .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on structure-activity relationships (SAR) among oxadiazole derivatives revealed that modifications to the phenyl groups significantly affect biological activity. These findings emphasize the importance of chemical structure in drug design and development .

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of proteins involved in cell division, leading to its anticancer properties .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s 1,2,4-oxadiazole core is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Oxadiazole Substituents Propanamide Chain Modifications Key Features
Target 3-(4-Chlorophenyl) 2-(2-Methoxyphenoxy) Electron-withdrawing Cl enhances polarity; methoxyphenoxy introduces steric bulk
Z2194302854 () 3-(Isopropyl) N-(4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl) Aliphatic isopropyl increases hydrophobicity; pyrimidine-pyrazole enhances π-π interactions
SY269131 () 3-(4-Fluorophenyl) 2-(4-Methoxyphenyl)acetamide Fluorine’s electronegativity vs. chlorine; acetamide chain shorter than propanamide
896817-57-5 () 3-(4-Methoxyphenyl) N-(2-Phenylethyl) Methoxy improves solubility; phenylethyl group may enhance membrane permeability
PSN375963 () 3-(4-Butylcyclohexyl) 4-Pyridinyl Bulky cyclohexyl enhances lipophilicity; pyridine aids in metal coordination

Electronic and Steric Effects

  • 4-Chlorophenyl vs. Fluorine’s smaller size reduces steric hindrance .
  • 2-Methoxyphenoxy vs. Phenylethyl (896817-57-5): The phenoxy group introduces conformational rigidity, while phenylethyl offers flexibility, impacting target engagement .

Biological Activity

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide is a compound of significant interest due to its potential biological activities. The oxadiazole moiety in particular has been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C24H19ClN4O4
  • Molecular Weight : 462.89 g/mol
  • CAS Number : 2784577-71-3

Structural Features

The structure consists of:

  • A 4-chlorophenyl group attached to a 1,2,4-oxadiazol ring.
  • A 2-methoxyphenoxy side chain connected to a propanamide group.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate significant activity against various bacterial strains. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Neuroprotective Effects

The neuroprotective properties of related oxadiazole compounds have also been documented. In vivo studies demonstrated that these compounds can significantly prolong survival times in models of acute cerebral ischemia, suggesting their potential utility in treating neurodegenerative diseases.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been explored as well. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The structure's electron-donating groups appear to play a crucial role in enhancing this activity.

Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialSignificant against bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProlongs survival in ischemia models
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

  • Antimicrobial Study : A study evaluating various oxadiazole derivatives found that those with halogen substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotection Research : In an experimental model of cerebral ischemia, a related compound demonstrated a significant reduction in neuronal death and improved functional recovery post-injury.
  • Enzyme Activity Assessment : The inhibition of AChE by oxadiazole derivatives was quantified using enzyme kinetics assays, revealing IC50 values that suggest potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. What synthetic strategies are recommended to optimize the yield of this compound?

To improve synthesis efficiency, employ a stepwise approach:

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or HATU as coupling agents).
  • Step 2 : Couple the oxadiazole intermediate with the substituted phenylpropanamide moiety using peptide coupling reagents like EDCI/HOBt (yields ~40–50% as reported for analogous compounds) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent integration (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from oxadiazole and chlorophenyl groups). DEPT-135 can distinguish CH3_3, CH2_2, and CH groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ or [M+Na]+^+ ions) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .

Q. How to assess initial biological activity in vitro?

  • Target Screening : Use fluorescence polarization assays for kinase inhibition or radioligand binding assays (e.g., for cannabinoid receptors CB1/CB2, given structural analogs in oxadiazole-propanamide classes) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination via nonlinear regression .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify key regions (e.g., replace 4-chlorophenyl with bromo/fluoro substituents or vary the methoxyphenoxy group) .
  • Biological Profiling : Test analogs in dose-response assays (e.g., 10 nM–100 µM) to correlate substituents with potency. Use ANOVA to identify statistically significant trends .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and QSAR studies to predict binding affinities to targets like kinases or GPCRs .

Q. How to resolve contradictory data in biological assays?

  • Orthogonal Assays : Validate initial hits using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show false positives) .
  • Stability Studies : Monitor compound degradation via HPLC under assay conditions (e.g., pH, temperature) to rule out artifactivity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., oxadiazole-containing CB2 agonists) to identify conserved activity patterns .

Q. What advanced techniques elucidate metabolic pathways?

  • LC-MS/MS Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and identify phase I/II metabolites using fragmentation patterns .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic cleavage sites (e.g., hydrolysis of the propanamide group) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and monitor target protein stability via Western blot .
  • Knockdown/Overexpression : Use CRISPR or siRNA to modulate putative targets and assess changes in compound efficacy (e.g., IC50_{50} shifts in CB2-KO cells) .

Methodological Notes

  • Contradictory Data : If SAR results conflict with docking predictions, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or perform molecular dynamics simulations (100 ns) to assess binding pocket flexibility .
  • Crystallographic Challenges : For poor crystal formation, try vapor diffusion with PEG 4000 as a precipitant and optimize pH (5.5–7.0) .

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